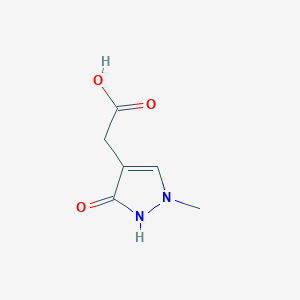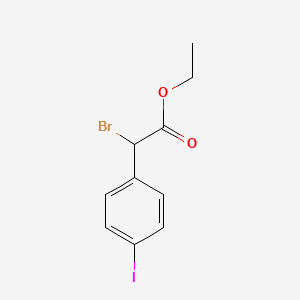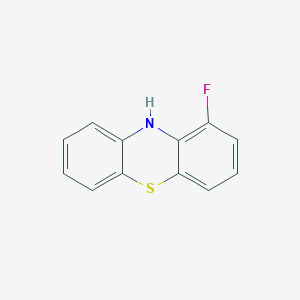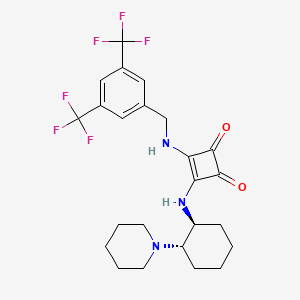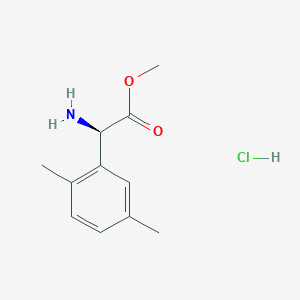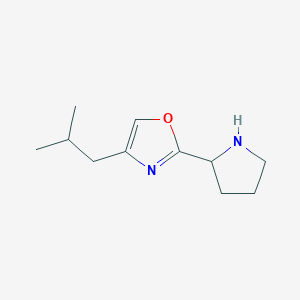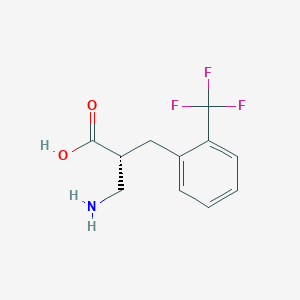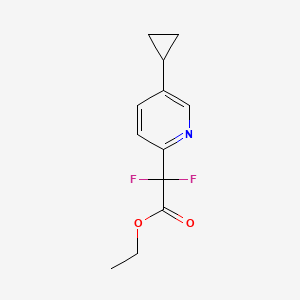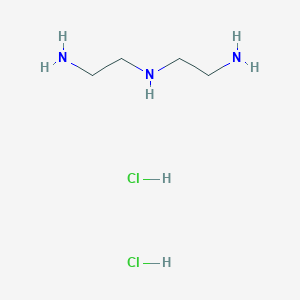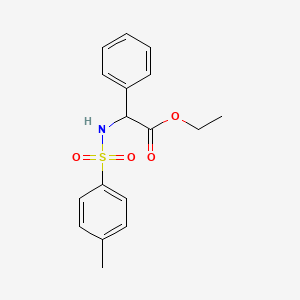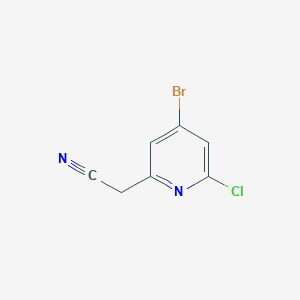![molecular formula C15H22BN3O4 B15221879 (6-(6-(tert-Butoxycarbonyl)-3,6-diazabicyclo[3.1.1]heptan-3-yl)pyridin-3-yl)boronic acid](/img/structure/B15221879.png)
(6-(6-(tert-Butoxycarbonyl)-3,6-diazabicyclo[3.1.1]heptan-3-yl)pyridin-3-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6-(6-(tert-Butoxycarbonyl)-3,6-diazabicyclo[3.1.1]heptan-3-yl)pyridin-3-yl)boronic acid: is a complex organic compound that features a boronic acid group attached to a pyridine ring, which is further substituted with a tert-butoxycarbonyl-protected diazabicycloheptane moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (6-(6-(tert-Butoxycarbonyl)-3,6-diazabicyclo[3.1.1]heptan-3-yl)pyridin-3-yl)boronic acid typically involves multiple steps:
Formation of the Diazabicycloheptane Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the diazabicycloheptane structure.
Protection with tert-Butoxycarbonyl Group: The diazabicycloheptane core is then protected with a tert-butoxycarbonyl group to prevent unwanted reactions during subsequent steps.
Attachment to Pyridine Ring: The protected diazabicycloheptane is then coupled with a pyridine derivative through a suitable linker.
Introduction of Boronic Acid Group: Finally, the boronic acid group is introduced to the pyridine ring, completing the synthesis of the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(6-(6-(tert-Butoxycarbonyl)-3,6-diazabicyclo[3.1.1]heptan-3-yl)pyridin-3-yl)boronic acid: can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with various aryl or vinyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Palladium catalysts and base (e.g., potassium carbonate) in an organic solvent like tetrahydrofuran.
Major Products
Oxidation: Boronic esters or borates.
Reduction: Piperidine derivatives.
Substitution: Various biaryl or vinyl derivatives.
Wissenschaftliche Forschungsanwendungen
(6-(6-(tert-Butoxycarbonyl)-3,6-diazabicyclo[3.1.1]heptan-3-yl)pyridin-3-yl)boronic acid: has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: Potential use in the development of boron-containing drugs due to the unique properties of boronic acids.
Medicine: Investigated for its potential as a protease inhibitor, which could be useful in treating various diseases.
Industry: Utilized in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of (6-(6-(tert-Butoxycarbonyl)-3,6-diazabicyclo[3.1.1]heptan-3-yl)pyridin-3-yl)boronic acid involves its interaction with specific molecular targets:
Protease Inhibition: The boronic acid group can form reversible covalent bonds with the active site of proteases, inhibiting their activity.
Pathways Involved: This interaction can affect various biological pathways, depending on the specific protease targeted.
Vergleich Mit ähnlichen Verbindungen
(6-(6-(tert-Butoxycarbonyl)-3,6-diazabicyclo[3.1.1]heptan-3-yl)pyridin-3-yl)boronic acid: can be compared with other boronic acid derivatives:
Allylamine: A simpler amine with different reactivity and applications.
tert-Butylamine: Another primary amine with distinct properties and uses.
The uniqueness of This compound lies in its complex structure, which allows for specific interactions and applications that simpler compounds cannot achieve.
Eigenschaften
Molekularformel |
C15H22BN3O4 |
|---|---|
Molekulargewicht |
319.17 g/mol |
IUPAC-Name |
[6-[6-[(2-methylpropan-2-yl)oxycarbonyl]-3,6-diazabicyclo[3.1.1]heptan-3-yl]pyridin-3-yl]boronic acid |
InChI |
InChI=1S/C15H22BN3O4/c1-15(2,3)23-14(20)19-11-6-12(19)9-18(8-11)13-5-4-10(7-17-13)16(21)22/h4-5,7,11-12,21-22H,6,8-9H2,1-3H3 |
InChI-Schlüssel |
NCXFBHPXASYQOX-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CN=C(C=C1)N2CC3CC(C2)N3C(=O)OC(C)(C)C)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


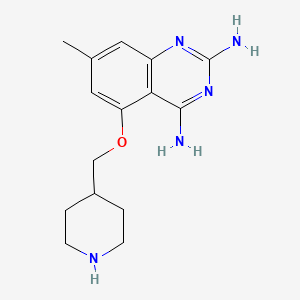
![1-(5-Methyl-1H-benzo[d]imidazol-2-yl)-N-((5-methyl-1H-benzo[d]imidazol-2-yl)methyl)-N-((6-methyl-1H-benzo[d]imidazol-2-yl)methyl)methanamine](/img/structure/B15221812.png)
